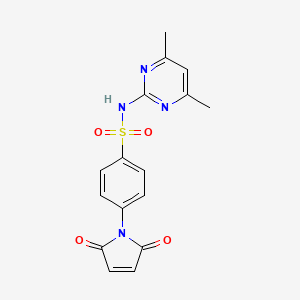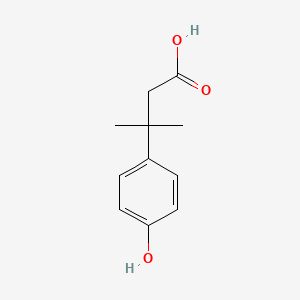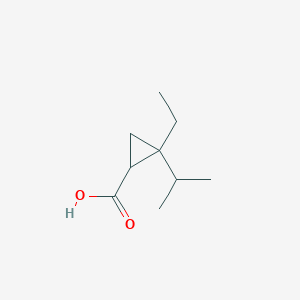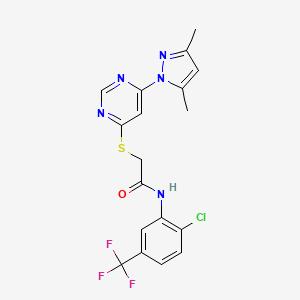
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide” is C12H15ClN2O , which provides some insight into its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide”, it is recommended to store it at room temperature .Applications De Recherche Scientifique
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation —the removal of the boron group—has not been extensively explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse molecules through boron-based transformations.
Hydromethylation of Alkenes
The same catalytic protodeboronation process mentioned above enables a fascinating transformation : The same catalytic protodeboronation process mentioned above enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation . By combining protodeboronation with a Matteson–CH₂–homologation step, researchers can achieve this valuable but previously unknown reaction. The hydromethylation sequence has been successfully applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol . This discovery expands the toolbox for selective alkene functionalization.
Drug Design and Delivery
Boronic acids and their esters have garnered interest as potential components in drug design and delivery systems. However, their stability in water remains a challenge. Researchers are exploring ways to enhance their stability while maintaining their beneficial properties. The compound could be investigated for its suitability as a boron-carrier in neutron capture therapy, a promising cancer treatment approach .
Total Synthesis of Natural Products
The protodeboronation methodology has found practical applications in the total synthesis of natural products. For instance:
- Indolizidine 209B : A structurally intriguing alkaloid. The formal total synthesis of these compounds demonstrates the utility of protodeboronation in complex molecule construction .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXHFCUVFMDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)


![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2634182.png)

![1-(4-Chlorophenyl)-3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridazin-4-one](/img/structure/B2634184.png)